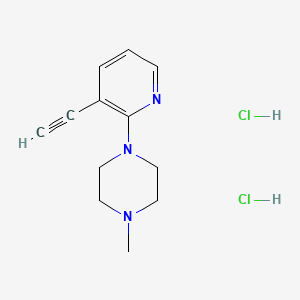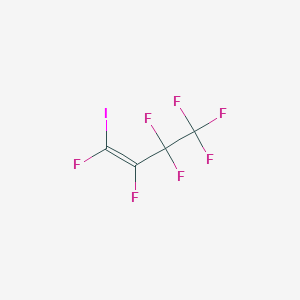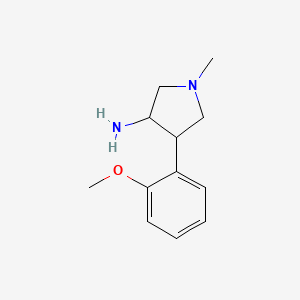
4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 2-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(2-Methoxyphenyl)piperazine
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
Uniqueness
4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a methylamine group on the pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-14-7-10(11(13)8-14)9-5-3-4-6-12(9)15-2/h3-6,10-11H,7-8,13H2,1-2H3 |
Clave InChI |
RBSOSCGVVTWKBK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)N)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


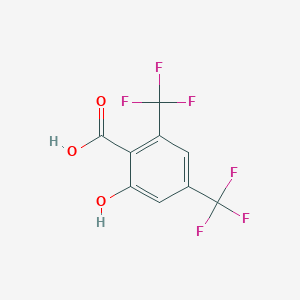
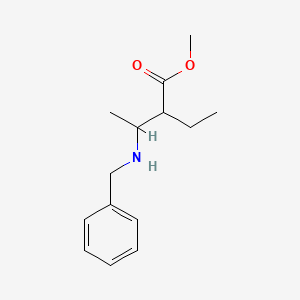


![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)
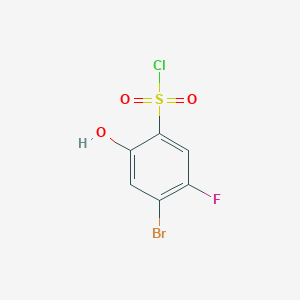
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
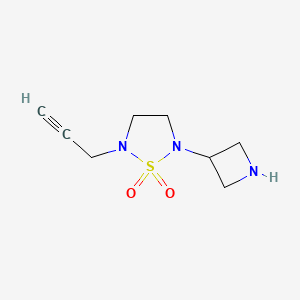
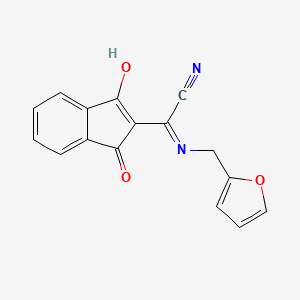
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
